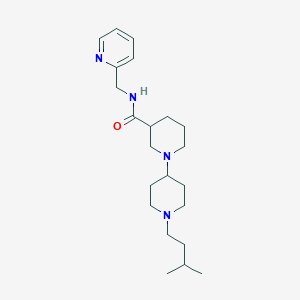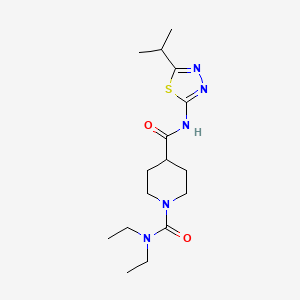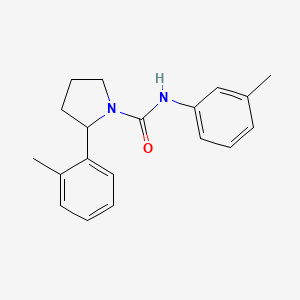
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide, also known as BDF, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDF belongs to the family of furan-based compounds and is known for its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide is not fully understood. However, it is believed that 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide interacts with various biological targets such as enzymes, receptors, and ion channels. 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of certain receptors involved in inflammatory responses.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce inflammation. 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide in lab experiments is its ability to interact with various biological targets. This makes it a versatile tool for studying various biological processes. Additionally, 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been shown to exhibit low toxicity in animal models, making it a relatively safe compound to work with. However, one of the limitations of using 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Direcciones Futuras
There are several future directions for research on 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide. One area of interest is the development of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the development of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide-based diagnostic tools for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide involves the reaction of 4-bromoaniline and 3,4-dimethylaniline with furan-2-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran and is typically carried out at room temperature under nitrogen atmosphere. The resulting product is purified using column chromatography and recrystallization techniques.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory properties. 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 5-(4-bromophenyl)-N-(3,4-dimethylphenyl)-2-furamide has been studied for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-N-(3,4-dimethylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c1-12-3-8-16(11-13(12)2)21-19(22)18-10-9-17(23-18)14-4-6-15(20)7-5-14/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPVTPOIZVCOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6008312.png)
![1-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6008314.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6008322.png)
![6-chloro-2-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B6008330.png)
![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6008338.png)
![4-[({4-hydroxy-2-[(2-thienylmethylene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6008339.png)
![N-{[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6008340.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6008343.png)

![8-{[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6008365.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008378.png)


![N-[2-(2-chlorophenyl)-2-(4-morpholinyl)ethyl]-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B6008409.png)